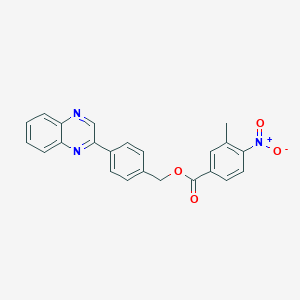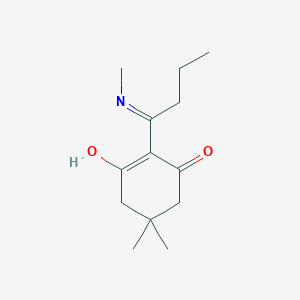![molecular formula C24H36N2O3 B6002063 1-(Diethylamino)-3-[2-methoxy-5-[[methyl-[(4-methylphenyl)methyl]amino]methyl]phenoxy]propan-2-ol](/img/structure/B6002063.png)
1-(Diethylamino)-3-[2-methoxy-5-[[methyl-[(4-methylphenyl)methyl]amino]methyl]phenoxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diethylamino)-3-[2-methoxy-5-[[methyl-[(4-methylphenyl)methyl]amino]methyl]phenoxy]propan-2-ol is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a diethylamino group, a methoxy group, and a phenoxypropanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-[2-methoxy-5-[[methyl-[(4-methylphenyl)methyl]amino]methyl]phenoxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-methoxy-5-[[methyl-[(4-methylphenyl)methyl]amino]methyl]phenol with 1-chloro-3-(diethylamino)propan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(Diethylamino)-3-[2-methoxy-5-[[methyl-[(4-methylphenyl)methyl]amino]methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Diethylamino)-3-[2-methoxy-5-[[methyl-[(4-methylphenyl)methyl]amino]methyl]phenoxy]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound is used as a reagent in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Diethylamino)-3-[2-methoxy-5-[[methyl-[(4-methylphenyl)methyl]amino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(Diethylamino)-2-propanol: A simpler analog with similar functional groups but lacking the phenoxy and methoxy substituents.
2-(Diethylamino)ethanol: Another analog with a shorter carbon chain and different substitution pattern.
Uniqueness
1-(Diethylamino)-3-[2-methoxy-5-[[methyl-[(4-methylphenyl)methyl]amino]methyl]phenoxy]propan-2-ol is unique due to its complex structure, which provides a combination of functional groups that can interact with various biological targets. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new therapeutic agents and materials.
特性
IUPAC Name |
1-(diethylamino)-3-[2-methoxy-5-[[methyl-[(4-methylphenyl)methyl]amino]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3/c1-6-26(7-2)17-22(27)18-29-24-14-21(12-13-23(24)28-5)16-25(4)15-20-10-8-19(3)9-11-20/h8-14,22,27H,6-7,15-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVWOFCEVCULRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=CC(=C1)CN(C)CC2=CC=C(C=C2)C)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6001982.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinol](/img/structure/B6001991.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B6001995.png)


![N-[3-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B6002026.png)
![2-(2-chlorobenzyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B6002034.png)
![N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide](/img/structure/B6002047.png)
![ethyl 4-[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6002058.png)
![3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6002067.png)


![N,N-diethyl-4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6002096.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propanamide](/img/structure/B6002103.png)
